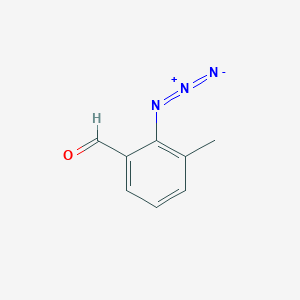
2-Azido-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-3-methylbenzaldehyde is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzaldehyde structure with a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-methylbenzaldehyde typically involves the azidation of 3-methylbenzaldehyde. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous-flow techniques to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-3-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction to amines.
Palladium on Carbon (Pd/C): Catalyst for hydrogenation reactions.
Dimethyl Sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.
Major Products Formed:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
2-Azido-3-methylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azido-3-methylbenzaldehyde primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azide group, which makes the compound highly reactive towards nucleophiles and reducing agents .
Comparación Con Compuestos Similares
Phenyl Azide: Similar in structure but lacks the methyl group.
Benzyl Azide: Contains a benzyl group instead of a benzaldehyde group.
2-Azido-1,3-dimethylbenzene: Similar structure with an additional methyl group.
Uniqueness: 2-Azido-3-methylbenzaldehyde is unique due to the presence of both an azide group and a formyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
113302-67-3 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-azido-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-3-2-4-7(5-12)8(6)10-11-9/h2-5H,1H3 |
Clave InChI |
JXLXOOGBLHLSIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)



![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)


![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)


